
D-Alanyl-D-glutamine
Overview
Description
D-Alanyl-D-glutamine: is a dipeptide composed of D-alanine and D-glutamine. It is a derivative of the naturally occurring amino acids alanine and glutamine, which are essential for various biological processes. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential therapeutic applications and its role in metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-D-glutamine typically involves the coupling of D-alanine and D-glutamine. One common method is the reaction of N-(α-chloro)-propionyl-glutamine with a hydrazine compound to obtain a crude product, which is then purified through recrystallization . Another approach involves the use of metabolic engineering in Escherichia coli, where specific genes are overexpressed to enhance the production of the dipeptide .
Industrial Production Methods: Industrial production of this compound can be achieved through both chemical synthesis and biotechnological processes. Chemical synthesis methods often involve multiple steps and require careful control of reaction conditions to ensure high purity and yield. Biotechnological methods, such as the use of engineered microbial strains, offer a more sustainable and potentially cost-effective approach .
Chemical Reactions Analysis
Types of Reactions: D-Alanyl-D-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one functional group is replaced by another, which can alter the chemical properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction can yield alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Clinical Nutrition
Parenteral Nutrition Supplementation
D-Alanyl-D-glutamine is primarily utilized in parenteral nutrition for critically ill patients. Studies have shown that supplementation with Ala-Gln can improve nitrogen balance and support recovery in patients requiring total parenteral nutrition (TPN).
- Study Overview : A randomized controlled trial assessed the effects of Ala-Gln supplementation in surgical intensive care unit (SICU) patients. The study compared standard glutamine-free amino acids with those supplemented with Ala-Gln at a dosage of 0.5 g/kg/d .
- Findings : Results indicated that patients receiving Ala-Gln had improved nitrogen retention and a reduction in nosocomial infections compared to the control group. However, no significant differences were observed in overall clinical outcomes such as mortality or length of hospital stay .
Study | Population | Intervention | Outcome Measures | Results |
---|---|---|---|---|
Study 1 | SICU patients | Ala-Gln vs control | Nitrogen balance, infections | Improved nitrogen balance with no significant difference in infections |
Study 2 | Various surgeries | Ala-Gln supplementation | Hospital stay, complications | No major differences in complications or length of stay |
Chemotherapy Support
Mitigating Chemotherapy-Induced Damage
Ala-Gln has been studied for its protective effects against chemotherapy-induced epithelial damage. In vitro studies demonstrated that Ala-Gln enhances cell proliferation and reduces damage caused by chemotherapeutic agents like 5-fluorouracil (5-FU).
- Study Findings : Research showed that Ala-Gln at a concentration of 10 mM significantly increased cell proliferation rates after exposure to 5-FU compared to controls . In vivo studies corroborated these findings, indicating enhanced intestinal recovery following chemotherapy treatment with Ala-Gln supplementation .
Potential Therapeutic Benefits
Neurological and Metabolic Applications
Emerging research suggests that D-amino acids, including this compound, may have therapeutic roles in neurological disorders and metabolic conditions.
- Mechanisms of Action : D-amino acids are known to influence neurotransmitter systems and may play roles in neuroprotection and metabolic regulation. For instance, studies indicate that D-alanine can modulate glutamate receptors, potentially offering neuroprotective effects under certain conditions .
- Clinical Implications : The potential for this compound to ameliorate conditions such as hypertension and gastrointestinal disorders is under investigation. Its ability to regulate metabolic pathways may provide insights into new treatment strategies for these conditions .
Mechanism of Action
The mechanism of action of D-Alanyl-D-glutamine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in peptide synthesis and degradation, influencing various metabolic pathways. The compound may also modulate immune responses by interacting with immune cells and influencing the production of cytokines and other signaling molecules .
Comparison with Similar Compounds
D-Alanyl-D-alanine: Another dipeptide with similar structural properties but different biological functions.
L-Alanyl-L-glutamine: The L-isomer of the compound, which has different stereochemistry and potentially different biological activities.
Muramyl dipeptide: A compound with immunomodulatory properties, used as a model for studying immune responses
Uniqueness: D-Alanyl-D-glutamine is unique due to its specific combination of D-alanine and D-glutamine, which imparts distinct chemical and biological properties. Its ability to modulate immune responses and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Biological Activity
D-Alanyl-D-glutamine (Ala-Gln) is a dipeptide that has garnered attention for its potential biological activities, particularly in the context of nutrition, immunology, and cellular metabolism. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Overview of this compound
This compound is composed of the amino acids D-alanine and D-glutamine. While glutamine is a well-known conditionally essential amino acid involved in various metabolic processes, the D-enantiomers have been recognized for their unique roles in biological systems. Research indicates that D-amino acids can influence physiological functions and may serve as biomarkers in various conditions.
1. Cell Proliferation and Migration
Research has demonstrated that Ala-Gln can enhance cell proliferation and migration, particularly in intestinal epithelial cells subjected to stressors such as chemotherapy. A study involving IEC-6 cells exposed to 5-fluorouracil (5-FU) showed that Ala-Gln supplementation improved cell viability and migration compared to controls treated with 5-FU alone. Specifically:
- At a concentration of 10 mM, Ala-Gln increased cell proliferation by 23.2% and 38.6% after 24 and 48 hours, respectively .
- The study suggested that Ala-Gln's superior bioavailability compared to glutamine may contribute to its beneficial effects on cell recovery following cytotoxic stress.
2. Immunomodulatory Effects
Ala-Gln has been shown to enhance immune responses, particularly in critically ill patients. In a study involving polytrauma patients:
- Significant increases in immunoglobulin A (IgA) levels were observed in patients receiving Ala-Gln supplementation compared to controls.
- Enhanced levels of CD3+/CD4+ T helper lymphocytes and CD3+/CD8+ T suppressor lymphocytes were noted, indicating improved cell-mediated immunity .
This suggests that Ala-Gln may play a crucial role in supporting immune function during periods of physiological stress.
Case Study 1: Glutamine Supplementation in Critical Illness
A systematic review analyzed the effects of glutamine supplementation (including Ala-Gln) on critically ill adults. The findings indicated:
- A reduction in infectious complications by 21% among patients receiving glutamine compared to those who did not.
- No significant difference in short-term mortality rates was observed, suggesting that while glutamine may reduce infection rates, it does not necessarily impact overall survival .
Case Study 2: Effect on Chemotherapy-Induced Damage
In another study assessing the impact of Ala-Gln on chemotherapy-induced epithelial damage:
- Both Ala-Gln and glutamine were tested for their ability to prevent apoptosis in intestinal cells post-5-FU treatment.
- Neither compound prevented apoptosis; however, both enhanced cell proliferation under conditions of nutrient deprivation .
Data Tables
Outcome | Control Group | Ala-Gln Group | Statistical Significance |
---|---|---|---|
Cell Proliferation (24h) | 100% | 123% | p < 0.05 |
IgA Levels (Post-Supplementation) | Baseline | Increased | p < 0.01 |
Infectious Complications Rate | 399 per 1000 | 315 per 1000 | RR 0.79 (95% CI: 0.71-0.87) |
Properties
IUPAC Name |
(2R)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCMDXDYPOUFDY-RFZPGFLSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654458 | |
Record name | D-Alanyl-D-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656221-79-3 | |
Record name | D-Alanyl-D-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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